molecular formula C14H8Cl2N2O2 B2952143 6-chloro-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone CAS No. 338412-45-6

6-chloro-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone

Cat. No.: B2952143
CAS No.: 338412-45-6
M. Wt: 307.13
InChI Key: IDSAWSMBCNOJIJ-UHFFFAOYSA-N
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Description

6-Chloro-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone is a synthetic quinazolinone derivative of significant interest in medicinal chemistry research. This compound belongs to a class of heterocyclic structures recognized as a privileged scaffold in drug discovery due to their wide spectrum of biological activities . The specific substitutions on the quinazolinone core in this compound are strategically significant: the chlorine atoms at the 6-position of the quinazoline ring and the 2'-position of the phenyl ring, along with the 3-hydroxy group, are key features known to influence pharmacological properties . This chemical is provided as a high-purity tool for research applications, strictly in the field of antimicrobial and cytotoxic agent development. Structure-activity relationship (SAR) studies of quinazolinones have revealed that substitutions at the 2- and 3- positions, as well as the presence of halogen atoms like chlorine at the 6-position, are frequently associated with enhanced antibacterial and antifungal activities, particularly against gram-positive bacterial strains . The quinazolinone nucleus is a common structural component in several approved pharmaceuticals and investigational compounds targeting various enzymes, including kinase inhibitors . Research Applications: • Lead compound in antimicrobial discovery programs . • Scaffold for the synthesis of novel analogs for structure-activity relationship (SAR) studies . • Investigation of mechanisms of action against bacterial and fungal pathogens . • Exploration of cytotoxic properties in drug discovery research . Handling and Safety: This product is for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses, nor for use in humans, foods, drugs, or cosmetics. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

6-chloro-2-(2-chlorophenyl)-3-hydroxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O2/c15-8-5-6-12-10(7-8)14(19)18(20)13(17-12)9-3-1-2-4-11(9)16/h1-7,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSAWSMBCNOJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzonitrile and anthranilic acid.

    Cyclization: The reaction between 2-chlorobenzonitrile and anthranilic acid under acidic or basic conditions leads to the formation of the quinazolinone core.

    Hydroxylation: The hydroxy group at the 3-position is introduced through hydroxylation reactions, often using hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 6-chloro and 2-chlorophenyl groups undergo nucleophilic substitution under basic or catalytic conditions.

Position Reagent Conditions Product Application
6-Chloroβ-Halopropionamide derivativesK₂CO₃, DMF, 80°C 6-β-Halopropionamide-quinazolinoneEnhanced EGFR kinase inhibition
6-Chloro4-SulfonamidobenzylamineEtOH, reflux, 12 hr 6-(4-Sulfonamidobenzylamino)-quinazolineAnticancer activity
2-ChlorophenylThiophene derivativesCuI, DMF, 100°C 2-(2-Thieno)-substituted quinazolinoneEGFR-TK inhibition

Key Findings:

  • Substitution at the 6-position shows higher reactivity due to steric accessibility compared to the 2-chlorophenyl group .

  • Electron-withdrawing groups on incoming nucleophiles enhance reaction rates by stabilizing transition states .

Oxidation and Reduction Reactions

The 3-hydroxy group and quinazolinone core participate in redox transformations.

Reaction Type Reagent Conditions Product Outcome
OxidationKMnO₄, H₂SO₄RT, 6 hr 3-Keto-quinazolinoneIncreased electrophilicity at C4
ReductionNaBH₄/CF₃COOH0°C, 2 hr 3,4-DihydroquinazolinoneEnhanced solubility in polar media

Mechanistic Insights:

  • Oxidation of the 3-hydroxy group proceeds via a radical intermediate, confirmed by ESR spectroscopy .

  • Reduction of the 4(3H)-quinazolinone core generates a dihydro derivative, altering π-conjugation and bioactivity .

Heterocyclic Core Modifications

The quinazolinone scaffold undergoes ring-functionalization reactions.

Reaction Reagent Conditions Product Biological Impact
Annulation with pyrazolesPyrazolyloxopropyl derivativesMW irradiation, 120°C Pyrazolyl-fused quinazolinoneBroad-spectrum antimicrobial activity
Cyclocondensation with aminesBifunctional anilinesEt₃N, CH₃CN, 60°C Polycyclic N-heterocyclesImproved pharmacokinetic properties

Synthetic Advantages:

  • Microwave-assisted annulation reduces reaction times from hours to minutes while maintaining >85% yields .

  • Three-component reactions enable rapid diversification of the core structure without metal catalysts .

Stability and Reactivity Trends

A comparative analysis of functional group reactivity:

Functional Group Reactivity Order Dominant Pathway
6-Chloro1stNucleophilic substitution
3-Hydroxy2ndOxidation/Reduction
2-Chlorophenyl3rdElectrophilic aromatic substitution

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazolinone Derivatives

Quinazolinone derivatives exhibit diverse biological activities depending on substitutions at positions 2, 3, and 4. Below is a comparative analysis of the target compound with key analogs:

Antimicrobial Activity

  • 2,3-Disubstituted Analogs: Compounds like 3-(aryl)-2-(2-chlorophenyl)-6-substituted quinazolinones (e.g., Hassanzadeh’s derivatives) showed moderate to high antibacterial effects against gram-negative bacteria (e.g., E. coli) and fungi (e.g., Candida albicans) . The presence of a 2-(2-chlorophenyl) group correlates with broad-spectrum activity, but the absence of a 3-hydroxy group in these analogs suggests that polar substituents at position 3 may fine-tune specificity.
  • Phenolic Derivatives: Quinazolinones with phenolic groups (e.g., compound 5h in ) demonstrated radical scavenging and antioxidant activities, which could synergize with antimicrobial effects .

Antitumor and Cytotoxic Activity

  • chloro) may influence target selectivity .
  • 6-Methyl and 3-Benzyl Analogs: Derivatives such as 6-methyl-3-phenyl and 3-benzyl-4(3H)-quinazolinones showed antitumor activity via enzyme inhibition (e.g., EGFR or DHFR), highlighting the role of lipophilic substituents at position 3 in cellular penetration .

CNS Activity

  • Mecloqualone (): 2-Methyl-3-(2-chlorophenyl)-4(3H)-quinazolinone is a sedative-hypnotic agent. Its 2-methyl and 3-(2-chlorophenyl) groups are critical for CNS activity, whereas the target compound’s 3-hydroxy and 6-chloro substitutions likely reduce blood-brain barrier permeability, shifting applications away from psychoactivity .
  • Anticonvulsant Derivatives: 3-(o-Chlorophenyl)-2-substituted quinazolinones (e.g., compound 8i in ) protected against maximal electroshock seizures (MES), but neurotoxicity was linked to substituent bulkiness . The target’s 3-hydroxy group may mitigate toxicity through improved metabolic clearance.

Receptor Modulation

  • mGlu7 Receptor Modulators : ALX-065 (2-(2-chlorophenyl)-3-methyl-6-phenylquinazolin-4(3H)-one) is a negative allosteric modulator of mGlu7 with an IC50 of 4.65 µM. The 2-(2-chlorophenyl) group is essential for binding, but the target compound’s 3-hydroxy substitution could alter affinity or selectivity .

Key Research Findings Table

Compound 2-Substituent 3-Substituent 6-Substituent Key Activities Reference ID
Target Compound 2-(2-Chlorophenyl) Hydroxy Chloro Hypothesized antimicrobial N/A
ALX-065 (A9-3) 2-(2-Chlorophenyl) Methyl Phenyl mGlu7 modulation (IC50 = 4.65 µM)
6-Bromo-2-phenyl-3-... Phenyl Pyrimidinyl Bromo Antiviral (Vaccinia virus)
Mecloqualone Methyl 2-Chlorophenyl None Sedative-hypnotic
Hassanzadeh’s Derivatives 2-(2-Chlorophenyl) Aryl Varied Broad-spectrum antimicrobial

Biological Activity

6-Chloro-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its anticancer, antibacterial, and antioxidant properties.

  • Molecular Formula : C14H9ClN2O2
  • Molecular Weight : 272.69 g/mol
  • InChI : InChI=1S/C14H9ClN2O2/c15-8-5-6-11-10(7-8)14(19)17-13(16-11)9-3-1-2-4-12(9)18/h1-7,18H,(H,16,17,19)

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer potential. The compound this compound has shown promising results in various studies:

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of several quinazolinone derivatives on cancer cell lines such as MCF-7 (breast cancer), PC3 (prostate cancer), and HT-29 (colon cancer). The compound exhibited significant cytotoxic activity, with an IC50 value indicating effective inhibition of cell growth in a dose-dependent manner .
    • Specifically, compound A3 from a related study demonstrated IC50 values of 10 μM against PC3 cells and 12 μM against HT-29 cells, suggesting strong anticancer properties .

Antibacterial Activity

The antibacterial properties of quinazolinones have also been explored:

  • Inhibition Studies :
    • The compound has shown inhibitory effects against various bacterial strains including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged significantly, indicating its potential as an antibacterial agent .
    • For instance, derivatives with specific substitutions on the phenyl ring exhibited enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values as low as 4.69 µM for some derivatives .

Antioxidant Activity

The antioxidant properties of quinazolinones are critical for their therapeutic applications:

  • Evaluation Methods :
    • Research has utilized multiple assays (e.g., ABTS and CUPRAC) to evaluate the antioxidant capacity of quinazolinone derivatives. The presence of hydroxyl groups significantly enhances antioxidant activity .
    • For example, certain derivatives exhibited TEAC values comparable to Trolox, a standard antioxidant reference .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazolinones:

  • Key Findings :
    • Substituents at specific positions on the quinazolinone skeleton significantly influence biological activity. Hydroxyl groups in ortho or para positions enhance both antioxidant and cytotoxic properties .
    • Compounds with electron-donating groups generally exhibit improved activity against cancer cells and bacteria due to increased reactivity and interaction with biological targets .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Hepatitis B Virus :
    • A related compound was tested for anti-hepatitis B virus activity, showing significant inhibition of viral replication with IC50 values in the nanomolar range. This underscores the potential for developing antiviral agents based on the quinazolinone scaffold .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity against MCF-7 & PC3 cells ,
AntibacterialEffective against S. aureus & E. coli
AntioxidantStrong scavenging activity; TEAC comparable to Trolox

Q & A

Q. How do conflicting reports on PARP-1 inhibition potency (e.g., FR247304 vs. PJ34) inform structure-based drug design?

  • Resolution : FR247304’s Ki of 35 nM (vs. PJ34’s µM-range Ki) stems from its 5-chloro-2-[3-(4-phenyl-3,6-dihydropyridinyl)propyl] moiety, which better occupies the PARP-1 NAD+ binding pocket . Molecular dynamics simulations highlight critical hydrogen bonds (e.g., with Ser904 and Gly863) absent in weaker inhibitors .

Methodological Best Practices

  • Synthetic Reproducibility : Use anhydrous conditions for SnCl₂ reductions to prevent hydrolysis .
  • Biological Assays : Include positive controls (e.g., Indomethacin for anti-inflammatory tests ) and validate cell models (e.g., H₂O₂-treated PC12 cells for oxidative stress ).
  • Data Reporting : Adhere to OECD guidelines for physicochemical properties and bioactivity thresholds .

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